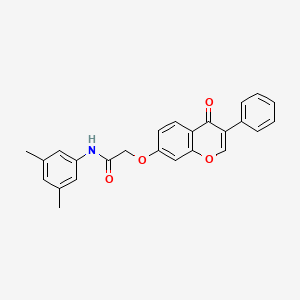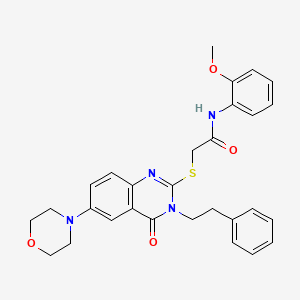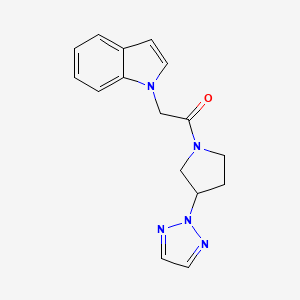
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as Compound 1, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : Heterocyclic compounds, such as triazoles, pyrroles, and indoles, are of significant interest in the development of new drugs due to their diverse biological activities. The synthesis of new 1H-1,2,4-triazole derivatives containing pyridine units has been explored, revealing that these compounds exhibit antifungal and plant growth regulatory activities (Jian‐Bing Liu et al., 2007). This suggests the potential of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone in similar applications due to its structural similarity.
Catalytic Applications : Rhodium-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes into pyrroles has been reported, providing a straightforward approach to 1,2,4-trisubstituted pyrroles in good to excellent yields (Buddhadeb Chattopadhyay & Vladimir Gevorgyan, 2011). This showcases the utility of triazole-containing compounds in synthetic organic chemistry, potentially extending to the synthesis and modification of this compound.
Chemical Properties and Theoretical Studies
Chemical Characterization and Properties : Experimental and theoretical studies have been conducted on compounds with structural features similar to this compound, focusing on their spectroscopic characterization and quantum chemical computational analyses. These studies provide insights into the vibrational assignments, chemical shifts, molecular orbital energies, and molecular electrostatic potential maps, contributing to the understanding of the chemical and physical properties of such compounds (Ç. Y. Ataol & Ö. Ekici, 2014).
Potential Applications in Medicinal Chemistry
Antiviral and Fungicidal Activities : The synthesis of heterocyclic compounds based on the triazole and indole scaffolds has demonstrated significant potential in medicinal chemistry, particularly in developing compounds with antiviral and fungicidal activities. For example, the design, synthesis, and evaluation of new 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have shown promising fungicidal activities against a variety of phytopathogens (Hui Bai et al., 2020). Such research underscores the potential for exploring this compound and its derivatives for similar biological activities.
properties
IUPAC Name |
2-indol-1-yl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(12-19-9-5-13-3-1-2-4-15(13)19)20-10-6-14(11-20)21-17-7-8-18-21/h1-5,7-9,14H,6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKYITLYHMKMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2H-1,3-benzodioxol-5-yl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B2606061.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)
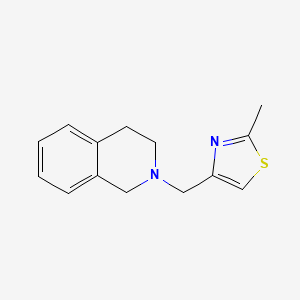

![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
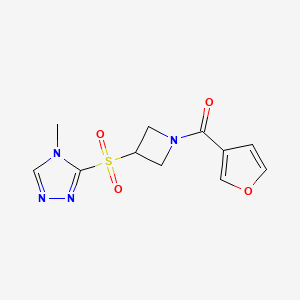
![6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione](/img/structure/B2606068.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2606071.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2606072.png)
